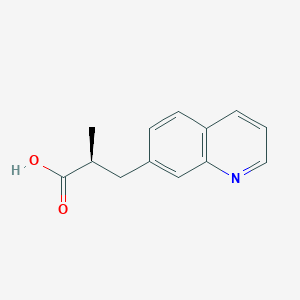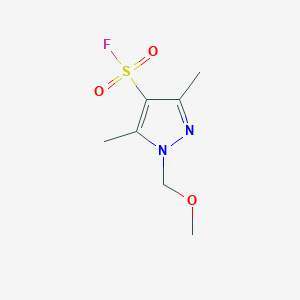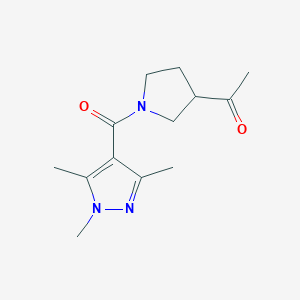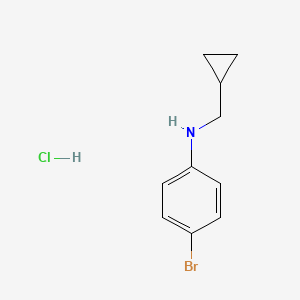![molecular formula C11H8ClF6NO B2655157 N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide CAS No. 937604-58-5](/img/structure/B2655157.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloropropanamide” is a chemical compound with the empirical formula C10H6ClF6NO . It is also known as N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, Electrophilic scout fragment, KB03, and Scout fragment for targetable cysteine . It is used as a protein degrader building block .
Chemical Reactions Analysis
The compound has been used in chemical derivatization reactions with accessible amino groups on surfaces . It has also been used in the development of H-bond organocatalysts .Aplicaciones Científicas De Investigación
Gene Expression Inhibition
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide has been explored for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Studies have delved into the structure-activity relationship of this compound, aiming to enhance its oral bioavailability. Modifications to its pyrimidine ring were investigated, noting the critical nature of the carboxamide group for activity. This research offers insights into the potential therapeutic applications of this compound in modulating gene expression (Palanki et al., 2000).
Neurokinin-1 Receptor Antagonism
The compound has been identified as part of the synthesis of neurokinin-1 receptor antagonists, which are significant in clinical settings for conditions like emesis and depression. One such derivative displayed high affinity and oral activity, making it suitable for both intravenous and oral administration (Harrison et al., 2001).
Vibrational Spectroscopic Analysis
A variant of this compound was examined using Hirshfeld surface analysis and vibrational spectroscopic methods. This research provides a deeper understanding of the molecular structure and interactions of the compound, contributing to the knowledge base in material science and pharmaceutical chemistry (Polat et al., 2019).
Baeyer-Villiger Reactions
In the realm of organic chemistry, this compound has been a part of studies involving Baeyer-Villiger reactions, which are crucial for the synthesis of esters and lactones. This research has implications for the development of new synthetic methods and pharmaceuticals (ten Brink et al., 2001).
Antimicrobial Agent Research
The compound has been explored as a potential antimicrobial agent. Studies focused on its derivatives and their activity against various bacterial strains, indicating its potential application in combating infections, especially those resistant to traditional antibiotics (Bąk et al., 2020).
Proteasome and Kinase Inhibition
There's research on derivatives of this compound that inhibit proteasome and kinase in tumors. This offers a potential avenue for developing new cancer therapies, particularly in targeting overexpressed enzymes in tumor cells (Asakawa et al., 2012).
Synthesis and Antibacterial Activity
Studies on the synthesis of novel compounds involving this compound and their antibacterial and antifungal properties have been conducted. This adds to the understanding of new chemical entities with potential therapeutic applications (Vora & Vyas, 2019).
Polymer Science Applications
The compound's derivatives have been used in the synthesis and characterization of copolyimides, with applications in polymer science. These studies contribute to the development of materials with unique properties like solubility, thermal stability, and photoreactivity (Wang et al., 2008).
Organocatalysis
This compound has been pivotal in the development of organocatalysts, particularly in reactions that involve explicit double hydrogen bonding. This has broad implications in organic synthesis and the development of new catalytic processes (Zhang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMSTGZMZGUIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2655074.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2655075.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2655076.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2655079.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)

![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)
